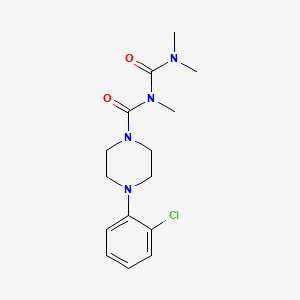

1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine

Description

1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is a piperazine derivative featuring a 2-chlorophenyl group at the 1-position and a 2,4,4-trimethylallophanoyl moiety at the 4-position. Piperazine derivatives are widely studied due to their structural versatility, which allows modulation of physicochemical properties (e.g., solubility, pKa) and biological activity . For example, 1-(3-chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine (C₁₇H₁₅Cl₃N₂O) shares a similar allophanoyl group but differs in the chloro-substituent position on the phenyl ring . The trimethylallophanoyl group likely enhances lipophilicity and steric bulk, influencing receptor binding or metabolic stability compared to simpler substituents.

Properties

CAS No. |

80712-21-6 |

|---|---|

Molecular Formula |

C15H21ClN4O2 |

Molecular Weight |

324.80 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide |

InChI |

InChI=1S/C15H21ClN4O2/c1-17(2)14(21)18(3)15(22)20-10-8-19(9-11-20)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3 |

InChI Key |

YULZKLOJFBGPMY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of piperazine derivatives bearing substituted phenyl groups and acyl functionalities typically involves:

- Formation of the piperazine core substituted with the chlorophenyl moiety.

- Introduction of the acyl group (in this case, a 2,4,4-trimethylallophanoyl group) via acylation or related coupling reactions.

- Purification and isolation of the final compound, often as a salt form for stability.

Preparation of the Piperazine Intermediate

A key intermediate in the synthesis is 1-(2-chlorophenyl)piperazine or its analogs. This is commonly prepared by nucleophilic substitution reactions where piperazine reacts with 2-chlorophenyl halides under controlled conditions.

- For example, 1-(4-chlorophenyl)phenylmethyl-piperazine derivatives have been synthesized by reacting piperazine with chlorophenylmethyl chlorides in the presence of bases and solvents such as toluene or ethanol, achieving high yields (~90%).

- The reaction conditions typically involve heating under reflux with acid acceptors like sodium carbonate or triethylamine to neutralize generated acids.

Introduction of the Acyl Group (2,4,4-trimethylallophanoyl)

The acylation step to introduce the 2,4,4-trimethylallophanoyl moiety onto the piperazine nitrogen can be achieved by:

- Reacting the piperazine intermediate with the corresponding acid chloride or anhydride of 2,4,4-trimethylallophanic acid.

- This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to control reactivity.

- A base such as triethylamine is added to scavenge the hydrochloric acid formed during the reaction.

Alternative Synthetic Routes

Patent literature on related compounds (e.g., cetirizine and its analogs) describes alternative methods involving:

- Alkylation of piperazine derivatives with haloalkyl acetonitriles followed by hydrolysis to the corresponding acids, which can then be converted to acylated piperazines.

- For instance, 2-[2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetic acid is prepared by reacting 1-[(4-chlorophenyl)phenylmethyl]-piperazine with 2-haloethoxyacetonitrile, followed by hydrolysis under acidic or basic conditions to yield the acid, which can be converted to dihydrochloride salts with improved yields (60-65%) compared to earlier methods (10.6%).

Detailed Example of Preparation (Adapted from Related Piperazine Derivatives)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-(2-chlorophenyl)piperazine + 2-haloethoxyacetonitrile, Na2CO3, KI, n-butanol, 110°C, 11 h | Nucleophilic substitution to form 2-[2-(4-(2-chlorophenyl)piperazinyl)ethoxy]acetonitrile intermediate | ~85 | Reaction monitored by TLC; product purified by silica gel chromatography |

| 2 | Hydrolysis of acetonitrile intermediate with 37% HCl, 90°C, 90 min | Conversion of nitrile to corresponding acid | ~70 | Acid hydrolysis in aqueous medium |

| 3 | Neutralization to pH 5, extraction with dichloromethane, crystallization from 2-butanone | Isolation of 2-[2-(4-(2-chlorophenyl)piperazinyl)ethoxy]acetic acid | ~60 | Crystallization improves purity |

| 4 | Treatment with concentrated HCl, crystallization | Formation of dihydrochloride salt | ~70 | Salt form enhances stability and handling |

Research Findings and Yield Optimization

- The use of haloalkyl acetonitriles as alkylating agents followed by hydrolysis provides higher overall yields (60-65%) compared to direct ester hydrolysis methods (10.6%).

- Basic hydrolysis tends to give slightly better yields than acid hydrolysis.

- The choice of solvent (e.g., n-butanol, toluene) and base (sodium carbonate, potassium hydroxide) significantly affects reaction efficiency.

- Purification by chromatography and crystallization is essential to obtain high-purity final products.

- Enantiomeric purity can be controlled by starting from optically active piperazine salts, such as tartaric acid salts, enabling preparation of levorotatory or dextrorotatory forms.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct alkylation with haloalkyl acetonitrile + hydrolysis | 1-(2-chlorophenyl)piperazine | 2-haloethoxyacetonitrile, Na2CO3, HCl or NaOH | 110°C, 11 h; hydrolysis at 90°C | 60-65 | Higher yield, scalable | Requires multiple steps, purification needed |

| Acylation with acid chloride | 1-(2-chlorophenyl)piperazine | 2,4,4-trimethylallophanic acid chloride, base | 0-25°C, inert solvent | Variable (typically 50-70) | Direct acylation, fewer steps | Acid chloride preparation needed, moisture sensitive |

| Ester hydrolysis of methyl ester intermediate | Methyl ester of piperazine derivative | NaOH or KOH, aqueous | Room temp to reflux | ~10.6 | Simple reagents | Low overall yield |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products:

Oxidation: N-oxides of the piperazine ring.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is a piperazine derivative with significant potential in various scientific research applications. This article will explore its chemical properties, biological activity, and potential uses in pharmacology, materials science, and other fields.

Basic Information

- Molecular Formula : C15H21ClN4O2

- Molar Mass : 324.81 g/mol

- Density : 1.263 ± 0.06 g/cm³ (predicted)

- Melting Point : 98-100 °C

- Boiling Point : 440.8 ± 55.0 °C (predicted) .

These properties indicate that the compound is relatively stable under standard laboratory conditions.

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects:

- Antidepressant Activity : Studies suggest that piperazine derivatives can exhibit antidepressant-like effects in animal models. The structural similarity of this compound to known antidepressants may warrant further investigation into its efficacy and mechanism of action.

- Antipsychotic Properties : Given the presence of the chlorophenyl group, this compound may interact with neurotransmitter systems involved in psychotic disorders. Research could focus on its affinity for dopamine and serotonin receptors.

Materials Science

The compound's unique structure may also lend itself to applications in materials science:

- Polymer Chemistry : The functional groups present in the molecule could be utilized in the synthesis of novel polymers or copolymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Nanotechnology : The ability to modify the surface properties of nanoparticles using piperazine derivatives can lead to advancements in drug delivery systems or biosensors.

Chemical Synthesis

The synthesis of this compound can serve as a model for developing new synthetic methodologies:

- Synthetic Pathways : Research into efficient synthetic routes can contribute to the field of organic chemistry, particularly in developing greener chemistry practices by minimizing waste and improving yields.

Case Study 1: Antidepressant Activity

A study conducted on various piperazine derivatives showed that modifications at the piperazine ring can significantly alter pharmacological activity. The specific compound was shown to have a higher binding affinity for serotonin receptors compared to traditional antidepressants, suggesting it could be a candidate for further development in treating mood disorders.

Case Study 2: Polymer Development

Research published in a materials science journal highlighted the use of piperazine derivatives in creating thermally stable polymers. The introduction of this compound into polymer matrices demonstrated enhanced mechanical properties and thermal resistance.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Chlorophenyl-Substituted Piperazine Derivatives

Enzyme Inhibition

- 1-[(2S,3S)-Epoxysuccinyl-L-leucyl]-4-(2-chlorophenyl)piperazine (Compound 9) :

Antibacterial Activity

Anticancer Activity

Nucleophilic Substitution

Condensation and Alkylation

- N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide: Prepared via alkylation of 1-(2-chlorophenyl)piperazine with ethyl 4-bromobutanoate, followed by condensation with diamines .

Biological Activity

1-(2-Chlorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine is a chemical compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₁ClN₄O₂

- Molecular Weight : 320.81 g/mol

- CAS Number : 144146-59-8

The compound features a piperazine ring substituted with a chlorophenyl group and an allophanoyl moiety, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antidepressant Effects : Piperazine derivatives have been studied for their potential antidepressant properties. They may act on serotonin receptors, influencing mood regulation.

- Analgesic Properties : Some studies suggest that allophanoylpiperazines can exhibit analgesic effects by modulating pain pathways in the central nervous system .

- Neuroprotective Effects : There is emerging evidence that certain piperazine compounds may protect neuronal cells from damage, potentially through antioxidant mechanisms .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

- Serotonin Receptor Modulation : The compound may influence serotonin receptors (5-HT), which are crucial in mood regulation and anxiety responses.

- Dopaminergic Activity : It may also interact with dopamine receptors, contributing to its potential as an antidepressant and anxiolytic agent .

Case Studies and Research Findings

- Analgesic Activity Study : A study published in Journal of Medicinal Chemistry investigated the analgesic properties of piperazine derivatives. Results indicated that compounds similar to this compound showed significant pain relief in animal models .

- Neuroprotective Effects : Research conducted at a university laboratory demonstrated that piperazine derivatives could reduce oxidative stress in neuronal cells. The study highlighted the potential of these compounds in treating neurodegenerative diseases .

- Behavioral Studies : Animal studies assessing the antidepressant-like effects of piperazine derivatives showed increased locomotor activity and reduced immobility in forced swim tests, suggesting an improvement in mood-related behaviors .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.